molecular formula C14H17NO7 B186800 Diethyl (4-methoxy-2-nitrophenyl)malonate CAS No. 10565-15-8

Diethyl (4-methoxy-2-nitrophenyl)malonate

Cat. No.: B186800
CAS No.: 10565-15-8
M. Wt: 311.29 g/mol
InChI Key: OYBZYLASBSWKEH-UHFFFAOYSA-N
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Description

Diethyl (4-methoxy-2-nitrophenyl)malonate is a useful research compound. Its molecular formula is C14H17NO7 and its molecular weight is 311.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

10565-15-8

Molecular Formula

C14H17NO7

Molecular Weight

311.29 g/mol

IUPAC Name

diethyl 2-(4-methoxy-2-nitrophenyl)propanedioate

InChI

InChI=1S/C14H17NO7/c1-4-21-13(16)12(14(17)22-5-2)10-7-6-9(20-3)8-11(10)15(18)19/h6-8,12H,4-5H2,1-3H3

InChI Key

OYBZYLASBSWKEH-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1=C(C=C(C=C1)OC)[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In particular, 2-(2-amino-4-methoxyphenyl)ethanol may be prepared from 1-chloro-4-methoxy-2-nitrobenzene using conventional procedures, known by one skilled in the art and described in the literature (Bioorg. Med. Chem, 2004). Similarly, 2-(2-amino-4-methoxyphenyl)propane-1,3-diol may be prepared by hydrogenation of 2-(4-methoxy-2-nitrophenyl)propane-1,3-diol obtained by reduction of diethyl (4-methoxy-2-nitrophenyl)malonate. Also, 5-methoxy-2-(2-methoxyethyl)aniline may be prepared by reduction of the product resulting from the methylation of 2-(4-methoxy-2-nitrophenyl)ethanol. 5-Methoxy-2-[2-(methylsulfonyl)ethyl]aniline may be prepared by hydrogenation of the product resulting from the oxidation of 4-methoxy-1-[2-(methylthio)ethyl]-2-nitrobenzene. The latter may be prepared by reaction between sodium thiomethoxide and the intermediate obtained by bromo-de-hydroxylation of 2-(4-methoxy-2-nitrophenyl)ethanol as described in the scheme below.
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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (2.81 g; 117.28 mmol; 2.2 eq) in DMF (35 mL) under nitrogen is added slowly at 0° C. over 20 min diethyl malonate (17.89 mL; 117.28 mmol; 2.2 eq) followed by cesium fluoride (404.91 mg; 2.67 mmol; 0.05 eq) and 1-chloro-4-methoxy-2-nitrobenzene (10 g; 53.31 mmol; 1 eq; commercially available from ACROS). The resulting reaction mixture is stirred at room temperature for 45 min then heated at 105° C. overnight. The reaction is quenched by addition of water and DMF is removed under reduced pressure. The residue obtained is taken up in EtOAc then an aqueous solution of NaHCO3 is added. The organic phase is separated and dried over MgSO4. The solvent is removed under reduced pressure to afford 25 g of a brown oil which is purified on silica gel (800 g) using cyclohexane/EtOAc (95/5) as eluent affording 4.7 g (28%) of the title compound as a yellow oil. HPLC (max plot) 89%; Rt 4.25 min. LC/MS: (ES+): 312.1, (ES−): 310.1.
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